molecular formula C15H9N3O4 B15208734 1H-Pyrazole-4,5-dione, 3-(4-nitrophenyl)-1-phenyl- CAS No. 60759-51-5

1H-Pyrazole-4,5-dione, 3-(4-nitrophenyl)-1-phenyl-

Cat. No.: B15208734
CAS No.: 60759-51-5
M. Wt: 295.25 g/mol
InChI Key: ZNMYJRQPZHQOCX-UHFFFAOYSA-N
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Description

1H-Pyrazole-4,5-dione, 3-(4-nitrophenyl)-1-phenyl- is a nitrogen-containing heterocyclic compound characterized by a pyrazole core substituted with two ketone groups (at positions 4 and 5), a 4-nitrophenyl group at position 3, and a phenyl group at position 1. The 4-nitrophenyl group contributes to its electron-withdrawing character, influencing reactivity, solubility, and intermolecular interactions .

Properties

CAS No.

60759-51-5

Molecular Formula

C15H9N3O4

Molecular Weight

295.25 g/mol

IUPAC Name

5-(4-nitrophenyl)-2-phenylpyrazole-3,4-dione

InChI

InChI=1S/C15H9N3O4/c19-14-13(10-6-8-12(9-7-10)18(21)22)16-17(15(14)20)11-4-2-1-3-5-11/h1-9H

InChI Key

ZNMYJRQPZHQOCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=O)C(=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione typically involves the reaction of 4-nitrophenylhydrazine with phenylglyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-1-phenyl-1H-pyrazole-4,5-dione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenyl ring.

Scientific Research Applications

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, antimicrobial, and anticancer agents.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1H-Pyrazole-4,5-dione, 3-(4-nitrophenyl)-1-phenyl- with structurally related pyrazole derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents PSA (Ų) Boiling Point (°C) pKa Density (g/cm³) Biological Activity
1H-Pyrazole-4,5-dione, 3-(4-nitrophenyl)-1-phenyl- (hypothetical) C₁₅H₁₀N₄O₄ 322.27* 4-nitrophenyl, phenyl, dione ~140† ~600‡ ~1.7‡ ~1.5† Not reported
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde C₁₆H₁₃FN₂O 268.29 4-fluorophenyl, phenyl, aldehyde 38.7 N/A N/A N/A Structural confirmation
3-(p-Tolyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole C₁₉H₂₀N₂O₃ 325.38 p-tolyl, trimethoxyphenyl 52.9 N/A N/A N/A Synthetic intermediate
1H-Pyrazole, 1-(4-nitrophenyl)-5-phenyl C₁₅H₁₁N₃O₂ 265.27 4-nitrophenyl, phenyl 67.4 N/A N/A N/A Not reported
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-[2-(4-ethoxyphenyl)hydrazone] C₁₈H₁₇N₅O₄ 367.36 4-nitrophenyl, methyl, hydrazone 113.3 N/A 1.73 1.49 Not reported
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1H-pyrazole C₃₂H₂₆N₄O 506.58 biphenyl, methoxyphenyl 43.8 N/A N/A N/A Analgesic potential

Notes:

  • *Hypothetical molar mass calculated based on molecular formula.
  • †Predicted values inferred from analogs in .
  • ‡Estimated from similar nitro-substituted compounds .

Key Observations

Substituent Effects: Electron-Withdrawing Groups: The 4-nitrophenyl group in the target compound increases polarity (higher PSA) and acidity (lower pKa) compared to analogs with electron-donating groups like methoxy or methyl .

Physicochemical Trends: PSA: Compounds with nitro groups (e.g., , PSA = 113.3 Ų) exhibit higher polar surface areas than those with alkyl/aryl substituents (e.g., , PSA = 43.8 Ų), impacting solubility and bioavailability. Density: Nitro-substituted pyrazoles (e.g., , density = 1.49 g/cm³) are denser than non-nitro analogs due to increased molecular packing efficiency.

Biological Activity

1H-Pyrazole-4,5-dione, 3-(4-nitrophenyl)-1-phenyl-, commonly referred to as a pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including anti-inflammatory, antimicrobial, and anticancer activities. This article synthesizes current research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

  • Molecular Formula : C21_{21}H14_{14}N4_{4}O3_{3}
  • Molecular Weight : 374.36 g/mol
  • CAS Number : [22111199]

Antioxidant and Anti-inflammatory Properties

Recent studies have indicated that pyrazole derivatives possess notable antioxidant and anti-inflammatory properties. Molecular docking simulations have shown that these compounds can effectively inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study reported that certain derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard dexamethasone which showed 76% inhibition at 1 µM .

Antimicrobial Activity

The antimicrobial efficacy of 1H-Pyrazole-4,5-dione derivatives has been evaluated against various bacterial strains. One study tested several compounds against Mycobacterium tuberculosis (MTB) with promising results. Compounds were screened at a concentration of 6.25 µg/mL, demonstrating significant inhibition compared to the standard drug rifampin . The following table summarizes the antimicrobial activity of selected derivatives:

Compound IDBacterial StrainInhibition Concentration (µg/mL)% Inhibition
Compound AE. coli4090
Compound BBacillus subtilis4085
Compound CAspergillus niger4080

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. A recent study highlighted the cytotoxic effects of these compounds on various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Anti-inflammatory Activity

In a controlled laboratory setting, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects. The results indicated that several compounds significantly reduced inflammation markers in vitro, with Compound X showing the highest efficacy at inhibiting IL-6 production by approximately 93% compared to controls .

Case Study 2: Antimicrobial Evaluation

A systematic screening of synthesized pyrazole derivatives against pathogenic bacteria demonstrated that Compound Y exhibited remarkable activity against Staphylococcus aureus, achieving an MIC of just 15 µg/mL. This finding underscores the potential for developing new antimicrobial agents based on pyrazole scaffolds .

Q & A

Q. What are the recommended synthetic routes for 1H-pyrazole-4,5-dione derivatives, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions, such as cyclization of chalcone derivatives with phenylhydrazine under acidic conditions . Key parameters include temperature (60–80°C), solvent choice (e.g., ethanol or acetic acid), and reaction time (6–12 hours). Yield optimization requires careful control of stoichiometry and purification via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole ring and substituent positions. Infrared (IR) spectroscopy identifies functional groups like dione carbonyls (1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How can researchers design preliminary bioactivity assays for pyrazole derivatives?

Begin with in vitro antibacterial assays (e.g., disc diffusion or microdilution) against Gram-positive and Gram-negative strains. Use minimum inhibitory concentration (MIC) measurements to quantify activity. Include positive controls (e.g., ampicillin) and solvent controls to validate results .

Advanced Research Questions

Q. How can computational methods improve the design of pyrazole-based derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. Molecular docking studies with target proteins (e.g., bacterial enzymes) guide substituent modifications. Tools like COMSOL Multiphysics integrate AI for reaction path optimization, reducing trial-and-error experimentation .

Q. What experimental design strategies are optimal for resolving contradictory bioactivity data across analogs?

Employ factorial design (e.g., 2³ factorial) to systematically vary substituents (e.g., nitro, methoxy groups) and assess their impact on activity. Use ANOVA to identify statistically significant factors. Cross-validate results with in silico ADMET predictions to rule out pharmacokinetic confounding .

Q. How can crystallographic data clarify discrepancies in reported molecular geometries?

Single-crystal X-ray diffraction (XRD) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Compare experimental data with computational models (e.g., Cambridge Structural Database entries) to validate structural hypotheses. Discrepancies may arise from crystal packing effects or solvent inclusion .

Q. What advanced separation techniques are recommended for purifying complex pyrazole derivatives?

High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile) achieves high purity. For thermally sensitive compounds, use preparative thin-layer chromatography (PTLC) with dichloromethane/methanol mixtures. Monitor purity via LC-MS .

Methodological Guidance

Q. How should researchers address low yields in multi-step syntheses of this compound?

  • Step 1: Identify bottlenecks via intermediate analysis (e.g., by LC-MS).
  • Step 2: Optimize stepwise reaction conditions (e.g., catalyst loading, solvent polarity).
  • Step 3: Apply design of experiments (DoE) to interactions between variables (e.g., temperature and time) .

Q. What strategies mitigate false positives in bioactivity assays?

  • Include cytotoxicity assays (e.g., MTT on mammalian cells) to distinguish antimicrobial activity from general toxicity.
  • Validate target specificity using enzyme inhibition assays (e.g., β-lactamase for antibacterial hits) .

Q. How can AI-driven tools accelerate reaction optimization for novel derivatives?

Platforms like ICReDD combine quantum mechanics/molecular mechanics (QM/MM) simulations with machine learning to predict optimal reaction conditions. Automated feedback loops refine parameters (e.g., solvent, catalyst) based on real-time experimental data .

Data Interpretation and Contradictions

Q. Why might antibacterial activity vary between structurally similar analogs?

Substituent electronic effects (e.g., nitro groups enhancing electron-withdrawing properties) alter membrane permeability or target binding. Use Hammett constants (σ) to correlate substituent effects with bioactivity trends .

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?

Re-evaluate force field parameters in docking studies or include solvation effects in simulations. Experimental factors (e.g., compound aggregation) may also reduce bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.